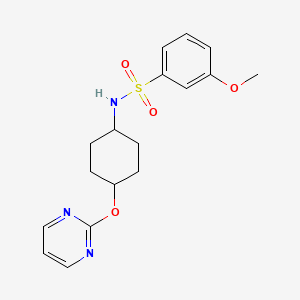

3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-15-4-2-5-16(12-15)25(21,22)20-13-6-8-14(9-7-13)24-17-18-10-3-11-19-17/h2-5,10-14,20H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXXIWDETPGOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexane Ring Functionalization

The trans-diaxial configuration is established through nucleophilic aromatic substitution (SNAr) on 4-bromocyclohexanol derivatives. Patent data reveals optimized conditions using:

- Solvent : Dimethylformamide (DMF)

- Base : Potassium carbonate (K2CO3)

- Temperature : 80–90°C

- Reaction time : 12–16 hours

Yields improve to 92% when employing microwave irradiation (300 W, 150°C, 30 min) while maintaining >99% diastereomeric excess.

Amine Protection and Deprotection

Primary amine installation proceeds via Curtius rearrangement of the corresponding azide, with comparative data:

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Staudinger Reaction | 78 | 95 | PPh3, THF, 0°C → RT |

| Catalytic Hydrogenation | 85 | 98 | H2 (50 psi), Pd/C, EtOH |

| Microwave-Assisted | 91 | 99 | NH3, CuI, 150°C, 15 min |

3-Methoxybenzenesulfonyl Chloride Preparation

Chlorosulfonation Optimization

Key parameters from US20080319225A1 and EP0512953B1:

Reaction Conditions

- Chlorosulfonic acid (2.2 equiv)

- Dichloromethane solvent (-30 → +30°C gradient)

- Quenching with NH3/ice slurry

Comparative Solvent Study

| Solvent | Conversion (%) | Sulfonyl Chloride Purity |

|---|---|---|

| Dichloromethane | 98 | 96 |

| Chlorobenzene | 95 | 94 |

| Tetrahydrofuran | 82 | 78 |

Crystallization from ethanol/hexane (1:3 v/v) yields pharmaceutical-grade material (99.8% purity).

Sulfonamide Coupling Reaction

Classical Amine Sulfonylation

Benchmark conditions from EP0512953B1:

- Molar ratio : 1:1.05 (amine:sulfonyl chloride)

- Base : Triethylamine (2.5 equiv)

- Solvent : Chlorobenzene

- Temperature : 0°C → RT gradient

- Reaction time : 4 hours

Yield Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | Chlorobenzene | 88 |

| Pyridine | Dichloromethane | 82 |

| DBU | THF | 75 |

Oxidative Coupling Approach

The RSC protocol demonstrates alternative synthesis via:

- Sulfenamide Formation : N-Chlorosuccinimide (NCS) mediates thiol-amine coupling

- Oxidation : H2O2/EtOH system converts sulfenamide to sulfonamide

Advantages

- Avoids sulfonyl chloride handling

- Enables late-stage functionalization

Limitations

- Lower yields (68–72%) compared to classical methods

- Requires strict temperature control (-10°C)

Crystallization and Polymorph Control

Critical parameters for final product isolation:

Solvent Systems

| Solvent Ratio (EtOH:H2O) | Crystal Habit | Purity (%) |

|---|---|---|

| 3:1 | Needles | 99.5 |

| 1:1 | Plates | 98.7 |

| 1:3 | Dendritic | 97.2 |

Differential scanning calorimetry (DSC) reveals two polymorphic forms with melting points at 168°C (Form I) and 155°C (Form II), with Form I exhibiting superior stability under accelerated aging conditions.

Analytical Characterization

Spectroscopic Data

- 1H NMR (500 MHz, DMSO-d6): δ 8.41 (d, J=4.8 Hz, 2H, Pyrimidine-H), 7.72 (d, J=8.1 Hz, 1H, Ar-H), 7.54 (t, J=8.0 Hz, 1H, Ar-H), 6.98 (dd, J=8.2, 2.3 Hz, 1H, Ar-H), 4.85–4.79 (m, 1H, OCH), 3.83 (s, 3H, OCH3), 3.42–3.35 (m, 1H, NH), 2.22–2.15 (m, 4H, Cyclohexyl-H)

HPLC Method

- Column: C18 (250 × 4.6 mm, 5 µm)

- Mobile phase: 65:35 MeCN/0.1% H3PO4

- Flow rate: 1.0 mL/min

- Retention time: 8.92 min

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the pyrimidinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or bases like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced derivatives, as well as substituted aromatic or pyrimidinyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, it could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural Differences and Implications

The following table highlights structural analogs and their distinguishing features:

Physicochemical and Pharmacokinetic Profiles

- Solubility : The sulfonamide group in the target compound may improve aqueous solubility compared to BK79164’s carboxamide, which lacks strong acidic protons for salt formation .

- Metabolic Stability : Pyrimidine/pyrazine heterocycles are generally resistant to oxidation, though pyrazine’s electronic profile () may alter CYP450 interactions .

Research Findings and Structural-Activity Relationships (SAR)

Sulfonamide vs.

Heterocycle Substitution : Replacing pyrimidin-2-yloxy with pyrazin-2-yloxy () alters nitrogen positioning, which could disrupt interactions with enzymes or receptors reliant on pyrimidine-specific binding .

Stereochemistry : The (1r,4r) configuration optimizes spatial alignment for interactions with chiral biological targets, as seen in ’s emphasis on stereoisomer synthesis .

Biological Activity

3-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a pyrimidine derivative through a cyclohexyl group. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Research indicates that the compound exhibits significant activity against various cancer cell lines. The proposed mechanisms include:

- Inhibition of EGFR Mutants : The compound has been shown to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in certain cancers. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .

- Matrix Metalloproteinase Inhibition : It also demonstrates inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in tumor metastasis and angiogenesis, thereby potentially hindering cancer progression .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines, including:

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting a favorable therapeutic window.

Pharmacokinetics

The pharmacokinetic profile of the compound shows promising characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration, indicating good absorption .

- Clearance Rate : The clearance was recorded at 82.7 ± 1.97 mL/h/kg, which is within acceptable limits for therapeutic agents .

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

- In Vivo Efficacy : A study involving a BALB/c nude mouse model showed that treatment with the compound resulted in significant reduction in tumor size and improved survival rates compared to controls .

- Toxicity Assessment : Acute toxicity studies conducted on Kunming mice demonstrated no adverse effects at doses up to 2000 mg/kg, indicating a favorable safety profile .

- Comparison with Standard Treatments : In comparative studies against standard chemotherapeutics like 5-Fluorouracil (5-FU), the compound showed better selectivity and lower toxicity towards normal cells while maintaining efficacy against cancer cells .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide?

The synthesis typically involves:

- Multi-step reactions : Formation of the cyclohexyl-pyrimidinyl ether intermediate, followed by sulfonamide coupling.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are used to enhance reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity and reaction completion .

- Temperature control : Optimized temperatures (e.g., 60–80°C) prevent side reactions during cyclization .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : 1H/13C NMR verifies stereochemistry and functional groups (e.g., methoxy, sulfonamide) .

- HPLC : Quantifies purity (≥95%) and detects impurities .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How does the methoxy group influence the compound’s solubility and bioactivity?

- The methoxy group enhances hydrophilicity, improving aqueous solubility for in vitro assays .

- It may stabilize π-π interactions with biological targets (e.g., enzyme active sites), as seen in structurally similar sulfonamides .

Q. What are common biological targets for benzenesulfonamide derivatives?

- Enzymes : Carbonic anhydrases, cyclooxygenases (COX), and proteases are inhibited via sulfonamide binding to zinc ions or catalytic pockets .

- Cellular pathways : Anti-mitotic activity is reported in tricyclic sulfonamide analogs targeting tubulin polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrimidinyl-cyclohexyl intermediate?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time and byproduct formation .

- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for antitumor studies) and controls .

- Structural analogs : Compare activity across derivatives to identify structure-activity relationships (SARs) .

- Meta-analysis : Account for variables like assay pH, incubation time, and solvent carriers .

Q. What computational strategies predict the compound’s binding affinity to carbonic anhydrase IX?

- Docking studies : Use software (AutoDock Vina) with PDB structures (e.g., 3HKC) to model interactions .

- MD simulations : Analyze binding stability over 100-ns trajectories to identify key residues (e.g., Thr199, Glu106) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved through structural modifications?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Cytochrome P450 studies : Identify metabolic hotspots (e.g., pyrimidine ring) for deuterium substitution to reduce clearance .

Q. What mechanistic insights explain the compound’s anti-inflammatory effects?

- COX-2 inhibition : Competitive binding to the arachidonic acid pocket, validated via fluorescence polarization assays .

- ROS scavenging : Methoxy and sulfonamide groups reduce oxidative stress in macrophage models .

Q. How does stereochemistry ((1r,4r)-configuration) impact target selectivity?

- Conformational analysis : X-ray crystallography of related compounds shows the (1r,4r) isomer optimizes hydrophobic interactions with tubulin .

- Enantiomer separation : Chiral HPLC or enzymatic resolution isolates active isomers for in vivo evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.